

Application Notes: 1-Cyclopropylethanol in the Synthesis of ROR γ Modulators

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Compound of Interest

Compound Name: 1-Cyclopropylethanol

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Introduction

1-Cyclopropylethanol is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of pharmaceutical intermediates. Its unique structural motif, featuring a cyclopropyl group, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and potency.^{[1][2]} This document provides detailed application notes and protocols for the use of **1-Cyclopropylethanol** in the synthesis of a key intermediate, (S)-1-cyclopropylethylamine, and its subsequent application in the synthesis of pyrazinone-based Retinoid-related Orphan Receptor gamma (ROR γ) modulators. ROR γ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, making it a significant target for the treatment of autoimmune diseases.^{[3][4]}

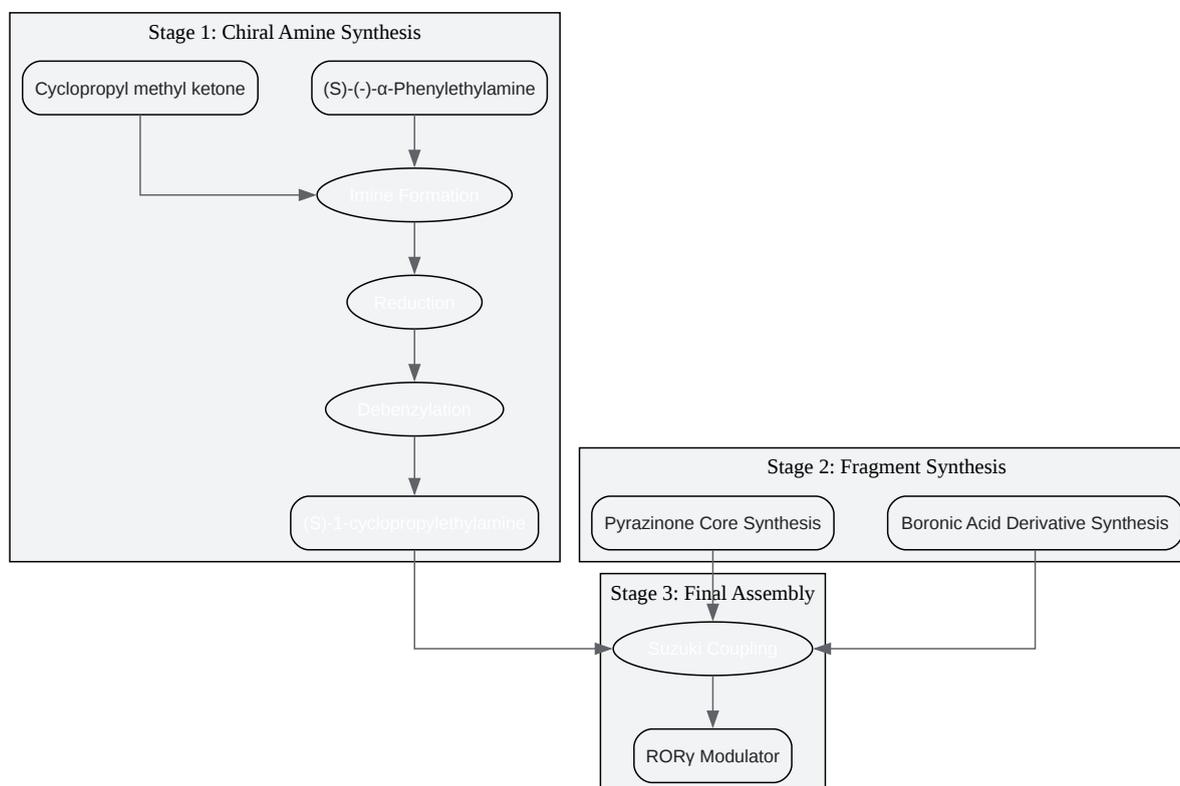
Application: Synthesis of ROR γ Modulators

ROR γ modulators are a class of therapeutic agents being investigated for the treatment of various autoimmune diseases, including psoriasis and rheumatoid arthritis.^[5] The synthesis of many ROR γ modulators, such as the clinical candidate BI 730357, relies on the core structure of a substituted pyrazinone coupled with a chiral amine.^[5] (S)-1-cyclopropylethylamine, derived from **1-Cyclopropylethanol**, serves as a critical chiral side chain that interacts with the ligand-binding domain of the ROR γ receptor.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

- Synthesis of (S)-1-cyclopropylethylamine: This is achieved through a scalable, asymmetric reductive amination of cyclopropyl methyl ketone.
- Synthesis of the Pyrazinone Core and Boronic Acid Derivative: These fragments are prepared through established synthetic routes.
- Final Assembly: The key fragments are coupled via a Suzuki reaction to yield the final RORy modulator.



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Caption: General synthetic workflow for RORy modulators.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-cyclopropylethylamine

This protocol is adapted from a scalable synthesis method for optically active 1-cyclopropylalkyl-1-amines.[6]

Step 1: Imine Formation and Reduction

- To a stirred mixture of (S)-(-)- α -phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.0 eq) in an appropriate solvent such as THF, add a Lewis acid like $\text{Ti}(\text{OiPr})_4$ (1.1 eq) dropwise at room temperature.
- Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until imine formation is complete.
- Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH_4) (1.5 eq) portion-wise.
- Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of water.

Step 2: Debenzylation

- Filter the mixture from Step 1 and concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable solvent like methanol.
- Add a palladium catalyst, such as 10% Pd/C, and subject the mixture to hydrogenation (H_2 gas) at a suitable pressure until debenzylation is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-1-cyclopropylethylamine.
- Purify the product by distillation or column chromatography.

Parameter	Value	Reference
Starting Materials	Cyclopropyl methyl ketone, (S)-(-)- α -phenylethylamine	[6]
Key Reagents	Ti(OiPr) ₄ , NaBH ₄ , Pd/C, H ₂	[6][7]
Typical Yield	High (specific yield dependent on scale and optimization)	[6]
Chiral Purity	>99% ee	[6]

Protocol 2: Synthesis of a Pyrazinone-based RORy Modulator (General Procedure)

This protocol outlines the general steps for the final assembly of a pyrazinone-based RORy modulator, exemplified by the synthesis of analogues of BI 730357.[5]

Step 1: Suzuki Coupling

- To a reaction vessel, add the pyrazinone core (1.0 eq), the boronic acid derivative (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
- Add a suitable base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq).
- Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
- Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by LC-MS.
- Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the coupled product.

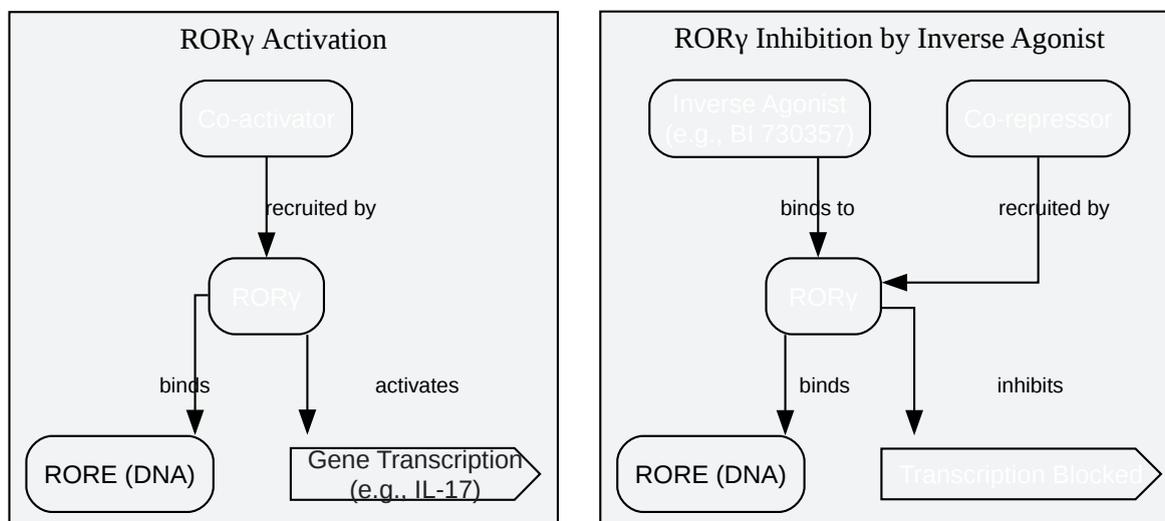
Step 2: Amide Coupling (if applicable, following deprotection)

- If the coupled product contains a protecting group on the amine, deprotect under appropriate conditions.
- To a solution of the deprotected amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
- Stir the reaction at room temperature until completion (monitored by LC-MS).
- Work up the reaction by adding water and extracting with an organic solvent.
- Purify the final product by preparative HPLC or crystallization.

Parameter	Value	Reference
Key Reaction	Suzuki-Miyaura Coupling	[5][8][9]
Catalyst	Pd(dppf)Cl ₂ or similar palladium complexes	[9]
Base	Cesium Carbonate or other suitable bases	[9]
Solvents	1,4-Dioxane/Water	[9]
Typical Yield	Moderate to high, substrate-dependent	[5]

Biological Signaling Pathway of ROR γ Modulators

ROR γ functions as a ligand-dependent transcription factor. In its active state, it binds to ROR response elements (ROREs) on DNA and recruits co-activators, leading to the transcription of target genes, including those involved in Th17 cell differentiation and IL-17 production. ROR γ inverse agonists bind to the ligand-binding domain of ROR γ and promote the recruitment of co-repressors, which in turn inhibits the transcription of target genes.



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Caption: RORγ signaling pathway modulation.

Conclusion

1-Cyclopropylethanol is a key starting material for the enantioselective synthesis of 1-cyclopropylethylamine, a vital intermediate for a promising class of RORγ modulators. The provided protocols offer a general framework for the synthesis of these complex pharmaceutical agents. The unique properties conferred by the cyclopropyl group continue to make it a desirable moiety in modern drug discovery.[1] Further optimization of the reaction conditions will be necessary for specific target molecules and for scaling up production in a drug development setting.

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